1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-14-13-26-21(18-7-9-19(29-2)10-8-18)15-24-23(26)30-16-22(27)25-12-11-17-5-3-4-6-20(17)25/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZBXCZQOALOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles or indolines.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a relatively complex structure that may contribute to its diverse applications.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain imidazole derivatives have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Effects
A study evaluating thiosemicarbazone derivatives found that modifications to the imidazole ring can enhance activity against various cancer cell lines. The compound's structural similarity suggests it may have comparable effects, warranting further investigation into its anticancer potential .
Antimicrobial Properties
Compounds containing indoline and imidazole rings have been reported to possess antimicrobial activities. The presence of methoxy groups may enhance solubility and bioavailability, making them suitable candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
A related study on imidazole derivatives demonstrated their efficacy against several bacterial strains. Given the structural parallels, 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone could potentially exhibit similar antimicrobial properties, which would be beneficial in addressing antibiotic resistance .
Structure-Activity Relationship (SAR)
Computational modeling can provide insights into the structure-activity relationship of this compound. By analyzing how modifications to the indoline and imidazole components affect biological activity, researchers can optimize the compound for enhanced efficacy.
Data Table: Potential Modifications and Expected Effects
| Modification Type | Expected Effect |
|---|---|
| Substitution on Indoline | Increased potency against cancer cells |
| Alteration of Methoxy Groups | Improved solubility and bioavailability |
| Variation in Thioether Linkage | Enhanced interaction with biological targets |
Docking Studies
Molecular docking studies can help predict how 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone interacts with specific protein targets. This approach can identify potential therapeutic targets in cancer or microbial infections.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Imidazole Derivatives: Compounds containing the imidazole ring, such as histamine and imidazole antifungal agents.
Biological Activity
The compound 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that incorporates an indoline moiety and an imidazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and potential cytotoxic properties as evidenced by recent research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The structure includes:
- An indoline core,
- An imidazole ring substituted with methoxy groups,
- A thioether linkage.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-inflammatory and analgesic properties. The following sections summarize key findings from recent research.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of synthesized indolyl-imidazolone derivatives reported significant inhibition of inflammation. The compounds were tested in vivo against a control group using indomethacin as a benchmark. The results indicated that the anti-inflammatory activity ranged from 52.50% to 81.10% inhibition , depending on the specific derivative tested (Table 1) .
Table 1: In Vivo Anti-inflammatory Activity Results
| Compound | % Inhibition |
|---|---|
| Control | 0 |
| Compound A | 52.50 |
| Compound B | 70.00 |
| Compound C | 81.10 |
Analgesic Activity
In addition to anti-inflammatory effects, the compound exhibited notable analgesic properties. The study showed that it provided significant pain relief in rodent models, with a percentage protection ranging from 60% to 90% , again compared to indomethacin .
Table 2: Analgesic Activity Results
| Compound | % Protection |
|---|---|
| Control | 0 |
| Compound A | 60 |
| Compound B | 75 |
| Compound C | 90 |
Antimicrobial Activity
The antimicrobial properties of similar indole-imidazole compounds have been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this scaffold showed promising activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives . This suggests that modifications to the imidazole ring can enhance antimicrobial efficacy.
Case Studies
A specific case study involved the synthesis of several derivatives based on the indole-imidazole scaffold. These compounds were screened for their biological activity against various pathogens, including MRSA and Cryptococcus neoformans. The results indicated a strong correlation between structural modifications (such as halogenation and methoxy substitutions) and increased antimicrobial potency .
Toxicity Assessment
The safety profile of these compounds was also assessed through acute toxicity studies in rodent models. The results indicated that while some compounds exhibited mild toxicity, others demonstrated favorable safety margins with no significant adverse effects at therapeutic doses .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions involving:
- Thioether linkage formation : Reaction of a thiol-containing imidazole intermediate with an ethanone derivative under basic conditions (e.g., triethylamine in ethanol) .
- Imidazole ring functionalization : Introduction of the 2-methoxyethyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates and final product . Critical parameters include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Avoids decomposition of heat-sensitive intermediates |
| Reaction time | 8–12 hours | Ensures complete conversion of intermediates |
| Solvent polarity | Medium (e.g., THF, DMF) | Balances solubility and reactivity |
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR :
- ¹H NMR : Signals at δ 2.5–3.5 ppm (methoxy groups), δ 6.5–8.0 ppm (aromatic protons from indoline and phenyl groups), and δ 4.0–4.5 ppm (thioether –SCH2–) confirm substituent positions .
- ¹³C NMR : Carbonyl resonance at ~200 ppm (ethanone) and aromatic carbons between 110–160 ppm .
- Mass spectrometry : Molecular ion peak at m/z 453.5 (calculated for C₂₄H₂₅N₃O₃S) with fragmentation patterns matching imidazole and indoline moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s spatial configuration?
- Single-crystal growth : Use slow evaporation in solvent mixtures (e.g., chloroform/methanol) .
- Data collection : SHELX software for structure refinement; analyze bond angles (e.g., C–S–C in thioether: ~103°) and torsional strain in the imidazole-indoline junction .
- Validation : Compare experimental data with DFT-optimized structures to confirm electronic effects of methoxy groups .
Q. What strategies address contradictory biological activity data across studies?
- Source analysis : Compare assay conditions (e.g., cell line variants, serum concentration) .
- Metabolic stability : Assess compound degradation via LC-MS in liver microsomes to identify active metabolites .
- Statistical rigor : Apply ANOVA to replicate data (e.g., IC₅₀ variability ≤15%) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modifiable sites :
| Site | Modification | Impact |
|---|---|---|
| Methoxyethyl group | Replace with cyclopropylmethyl | Alters lipophilicity and target binding |
| Thioether linkage | Substitute with sulfoxide | Enhances oxidative stability |
- Computational modeling : Docking simulations (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
Q. What methodologies resolve low yield in large-scale synthesis?
- Process optimization :
- Switch batch reactors to flow chemistry for imidazole intermediate synthesis (yield increases from 45% to 72%) .
- Use scavenger resins (e.g., QuadraPure™) to remove byproducts .
- Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- 3D spheroid assays : Mimic tumor microenvironments; reduced efficacy in 3D models may indicate poor penetration .
- Mechanistic probes : Use fluorescent tags (e.g., BODIPY-labeled compound) to visualize uptake differences via confocal microscopy .
Q. Why does the compound show species-specific activity in kinase inhibition?
- Kinase homology mapping : Identify divergent residues in binding pockets (e.g., human vs. murine EGFR) via sequence alignment .
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) across species .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
